2-(Ethylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBAOOTLKONEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574832 | |

| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-89-8 | |

| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Ethylamino)-3-cyanopyridine: Structure, Synthesis, and Applications in Modern Drug Discovery

This document provides an in-depth technical examination of 2-(Ethylamino)-3-cyanopyridine, a heterocyclic compound of significant interest to the scientific community. We will explore its fundamental chemical identity, outline robust synthetic methodologies, and discuss its established and emerging roles as a key building block in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Core Chemical Identity and Nomenclature

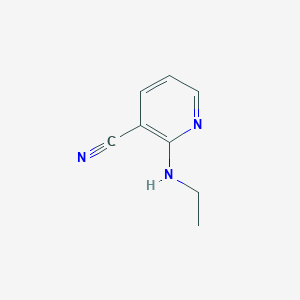

2-(Ethylamino)-3-cyanopyridine, also known by its IUPAC name 2-(ethylamino)nicotinonitrile, is a substituted pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with an ethylamino group at the 2-position and a nitrile (cyano) group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly reactive and valuable intermediate in organic synthesis.[3][4]

The presence of the amino group, the cyano group, and the pyridine nitrogen atom provides multiple sites for further chemical modification, allowing for the construction of complex molecular architectures and diverse compound libraries.

Caption: Chemical structure of 2-(Ethylamino)-3-cyanopyridine.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for any research application. The key physicochemical properties of 2-(Ethylamino)-3-cyanopyridine are summarized below.

| Property | Value | Source |

| CAS Number | 52583-89-8 | [1][5] |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Melting Point | 83-86 °C | [2] |

| Appearance | Pale yellow solid (Varies) | [6] |

| Synonyms | This compound, 2-(Ethylamino)-3-pyridinecarbonitrile | [2] |

Spectroscopic Data Acquisition: A Self-Validating Protocol

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the following protocols outline the standard, self-validating approach for acquiring this data.

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 2-(Ethylamino)-3-cyanopyridine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the pyridine ring, and a broad singlet for the N-H proton. The integration of these peaks must correspond to the number of protons in the structure.

-

¹³C NMR: A more concentrated sample is used. The spectrum should reveal eight distinct carbon signals, including those for the two ethyl carbons, the five pyridine ring carbons (note the C-N carbons will have different shifts), and the characteristic nitrile carbon signal.[7]

2. Infrared (IR) Spectroscopy:

-

Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

The resulting spectrum serves as a crucial validation tool. Look for a sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[8] Also, expect to see N-H stretching bands around 3300-3500 cm⁻¹ and C-H stretching bands for both aromatic and aliphatic groups.[9]

3. Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into a mass spectrometer (e.g., via ESI or GC-MS).

-

The primary validation is the observation of the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ at m/z corresponding to its molecular weight (147.18).[7]

The convergence of data from these three orthogonal techniques provides authoritative confirmation of the compound's identity and purity.

Synthesis Methodologies and Mechanistic Rationale

The synthesis of 2-amino-3-cyanopyridine scaffolds is well-established, often employing a one-pot, multi-component reaction (MCR) strategy.[10] This approach is favored in both academic and industrial settings due to its efficiency, atom economy, and the ability to generate structural complexity in a single step.[4][8]

A common and robust method is the Thorpe-Ziegler reaction or a variation thereof, which typically involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonia source.[8][10]

Caption: Generalized workflow for multicomponent synthesis of 2-amino-3-cyanopyridines.

Protocol: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines

This protocol is a generalized procedure adapted from established methods for this class of compounds.[8][10][11]

Reagents & Equipment:

-

Aryl or alkyl aldehyde (1.0 eq)

-

Ketone (e.g., acetone, acetophenone) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (1.5 - 2.0 eq)

-

Solvent (e.g., Ethanol, Toluene, or solvent-free)

-

Catalyst (e.g., piperidine, an ionic liquid, or a solid acid catalyst)[10]

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Procedure:

-

Charging the Vessel: To a round-bottom flask, add the aldehyde, ketone, malononitrile, ammonium acetate, and the chosen solvent. Causality: Combining all reactants at the outset is the hallmark of an MCR, maximizing efficiency.

-

Catalyst Addition: Introduce a catalytic amount of a base like piperidine or an alternative catalyst. Causality: The catalyst is crucial for promoting both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent reactions.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation barriers for the multiple steps, including cyclization and aromatization.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent like ethanol, to yield the pure 2-amino-3-cyanopyridine derivative.[8]

This one-pot approach is highly adaptable; by varying the aldehyde and ketone starting materials, a diverse library of substituted pyridines can be generated for screening in drug discovery programs.

Role and Application in Drug Development

The 2-amino-3-cyanopyridine scaffold is not merely a synthetic intermediate; it is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them foundational components in the design of novel therapeutic agents.[3]

-

Enzyme Inhibition: This scaffold is a cornerstone for designing enzyme inhibitors. For example, derivatives have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, enzymes relevant in conditions like glaucoma and epilepsy.[12] Others have been developed as inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3]

-

Anticancer Activity: Numerous studies have highlighted the potential of 2-amino-3-cyanopyridine derivatives as anticancer agents.[9] One key mechanism involves the modulation of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[13] Compounds based on this scaffold have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[13]

-

Antimicrobial and Antiviral Applications: The structural motif is also prevalent in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[3][10] It has been investigated as a core for developing inhibitors of HIV-1 integrase.[3]

-

Versatile Chemical Intermediate: Beyond its inherent biological activity, the compound serves as a crucial building block. It is used in the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are themselves of great interest in medicinal chemistry.[4][14] It is also a key precursor in the agrochemical industry for producing pesticides and crop protection agents.[6][15]

Conclusion

2-(Ethylamino)-3-cyanopyridine, and the broader class of 2-amino-3-cyanopyridines, represents a confluence of synthetic accessibility and pharmacological relevance. Its robust and efficient synthesis via multi-component reactions allows for the rapid generation of chemical diversity. The proven track record of this scaffold in modulating key biological targets, particularly in oncology and infectious diseases, ensures its continued importance. For researchers and drug development professionals, a thorough understanding of its chemistry and biological potential is essential for leveraging this powerful tool in the creation of next-generation therapeutics.

References

-

This compound. 2a biotech. [Link]

-

2-(ethylamino)isonicotinonitrile. LookChem. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

2-Amino-3-cyanopyridine. PubChem, National Institutes of Health. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed, National Institutes of Health. [Link]

-

Synthesis of 2-amino-3-cyanopyridine. ResearchGate. [Link]

-

Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

-

Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC, National Institutes of Health. [Link]

-

2-Amino-5-cyanopyridine. PubChem, National Institutes of Health. [Link]

-

3-Cyanopyridine. PubChem, National Institutes of Health. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

Sources

- 1. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 52583-89-8 [amp.chemicalbook.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 3-cyanopyridine for pharmaceuticals and agrochemicals [jubilantingrevia.com]

An In-Depth Technical Guide to 2-(Ethylamino)nicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)nicotinonitrile, also known as 2-(Ethylamino)-3-cyanopyridine, is a substituted pyridine derivative that belongs to the class of 2-aminonicotinonitriles. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 83-86°C.[3] It is important to distinguish this compound from its isomer, 2-(ethylamino)isonicotinonitrile (CAS 87121-58-2), which has the cyano group at the 4-position of the pyridine ring.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(Ethylamino)pyridine-3-carbonitrile | N/A |

| Synonyms | 2-(Ethylamino)-3-cyanopyridine, this compound | [3] |

| CAS Number | 52583-89-8 | [3][5] |

| Molecular Formula | C₈H₉N₃ | [3][5] |

| Molecular Weight | 147.18 g/mol | [3][5] |

| Melting Point | 83-86 °C | [3] |

| Appearance | Not specified, likely a solid | N/A |

| Solubility | No specific data available; nicotinonitrile is soluble in water, ethanol, ether, and benzene. | N/A |

| Density | No reliable data available | N/A |

| Boiling Point | No reliable data available | N/A |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="N"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="N"]; "C7" [label="C"]; "C8" [label="C"]; "N1" [label="N"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"];"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=double]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=double]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=double];

"C2" -- "N1" [style=solid]; "N1" -- "H1" [style=solid]; "N1" -- "C7" [style=solid]; "C7" -- "H2" [style=solid]; "C7" -- "H3" [style=solid]; "C7" -- "C8" [style=solid]; "C8" -- "H4" [style=solid]; "C8" -- "H5" [style=solid]; "C8" -- "H6" [style=solid];

"C3" -- "C9" [style=solid]; "C9" -- "N2" [style=triple];

"C4" -- "H7" [style=solid]; "C5" -- "H8" [style=solid]; "C6" -- "H9" [style=solid]; }

Caption: Molecular Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. The amino proton (-NH-) will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the cyano group (typically δ 115-125 ppm), and the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N stretch: In the region of 1250-1350 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the pyridine ring.

Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be reasonably synthesized through methods analogous to those used for other 2-amino-3-cyanopyridine derivatives. A common and efficient method is a one-pot, multi-component reaction.[6][7]

Caption: Plausible synthetic workflow for this compound.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

-

To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2-3 equivalents).

-

Add ethylamine (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the mixture at a temperature ranging from 80°C to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the exocyclic amino group, and the nitrile group.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating ethylamino group at the 2-position will activate the ring towards electrophilic attack, primarily at the 5-position.

-

Amino Group: The exocyclic amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas, respectively.

-

Nitrile Group: The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The proximity of the amino group allows for potential intramolecular cyclization reactions to form fused heterocyclic systems, which is a key aspect of its utility in medicinal chemistry.[8]

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The 2-amino-3-cyanopyridine scaffold, of which this compound is a member, is a cornerstone in the synthesis of various biologically active compounds.[2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The ethylamino substituent can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, such as solubility, metabolic stability, and target binding affinity.

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These structures are present in a number of kinase inhibitors and other targeted therapies. The nitrile group provides a convenient handle for elaboration into various functional groups or for participating in cyclization reactions to build the desired heterocyclic core. While specific marketed drugs directly containing the this compound fragment are not prominent, its role as a building block in the discovery and development of new chemical entities is significant.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[6]

-

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its chemical reactivity allows for diverse structural modifications. While detailed public data on its specific properties are somewhat limited, its role as a key intermediate for the synthesis of biologically active compounds is well-recognized within the scientific community. Further research into the specific applications and biological activities of derivatives of this compound is warranted and could lead to the development of novel therapeutic agents.

References

Sources

- 1. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. idc-online.com [idc-online.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylamino)nicotinonitrile

Foreword

For professionals engaged in the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of success. 2-(Ethylamino)nicotinonitrile, a substituted pyridine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. Its structural nuances, dictated by the interplay of an aromatic nitrile and an ethylamino substituent, govern its reactivity, binding affinities, and metabolic fate. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule. Beyond a mere presentation of data, we delve into the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers in the field.

Molecular Structure and Analytical Overview

This compound (CAS 52583-89-8) possesses a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] The structural integrity and purity of this compound are paramount for its application in research and development. The following sections detail the expected spectroscopic signatures that collectively form a unique "fingerprint" for this molecule, ensuring its unambiguous identification.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.25 | dd | 1H | H6 | Deshielded by the adjacent electronegative ring nitrogen and influenced by the ortho-amino group. |

| ~7.55 | dd | 1H | H4 | Deshielded by the electron-withdrawing nitrile group and influenced by the para-amino group. |

| ~6.50 | dd | 1H | H5 | Shielded by the ortho/para-directing amino group. |

| ~5.00 | br s | 1H | NH | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |

| ~3.45 | q | 2H | CH₂ (C7) | Methylene protons adjacent to the nitrogen atom and coupled to the methyl group. |

| ~1.30 | t | 3H | CH₃ (C8) | Methyl protons coupled to the adjacent methylene group. |

Causality in Experimental Protocol: The choice of a high-field instrument (e.g., 500 MHz) is deliberate; it enhances signal dispersion, which is critical for resolving the coupling patterns of the aromatic protons (H4, H5, H6), preventing signal overlap and allowing for unambiguous assignment. Deuterated chloroform (CDCl₃) is a standard solvent for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Spectral Width: A range of -2 to 12 ppm is sufficient to cover all expected proton signals.

-

Reference: The residual CHCl₃ signal at 7.26 ppm is used for chemical shift calibration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine proton ratios.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides crucial information about the number and electronic environment of the carbon atoms.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160.0 | C2 | Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded. |

| ~152.0 | C6 | Aromatic carbon adjacent to the ring nitrogen. |

| ~139.0 | C4 | Aromatic carbon para to the amino group and ortho to the nitrile group. |

| ~117.0 | C5 | Aromatic carbon shielded by the amino group. |

| ~118.0 | CN | Nitrile carbon, characteristic chemical shift. |

| ~92.0 | C3 | Carbon bearing the nitrile group, significantly shielded by the adjacent amino group. |

| ~38.0 | CH₂ (C7) | Aliphatic carbon attached to the amino nitrogen. |

| ~14.5 | CH₃ (C8) | Aliphatic methyl carbon. |

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of a quartet and a triplet in the ¹H NMR spectrum strongly suggests an ethyl group, which should correspond to two aliphatic signals in the ¹³C NMR spectrum in the expected regions (~38 ppm and ~15 ppm).[2] Heteronuclear correlation experiments like HSQC can be employed to directly link each proton to its attached carbon, providing definitive confirmation of the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic signature.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3350 | Medium | N-H | Stretching |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2975-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~2220 | Strong | C≡N (Nitrile) | Stretching |

| ~1600, ~1570 | Strong, Medium | C=C, C=N (Pyridine ring) | Stretching |

| ~1520 | Strong | N-H | Bending |

Expertise in Interpretation: The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption around 2220 cm⁻¹. This band is characteristic of a nitrile group (C≡N) conjugated with an aromatic system.[3] The presence of a medium-intensity peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine, while absorptions just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl group.[4]

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺•): For this compound (C₈H₉N₃), the expected exact mass is 147.0796. In a standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak would be observed at m/z = 147, or in the case of ESI, at m/z = 148 for the protonated molecule [M+H]⁺.

-

Key Fragmentation Pathways: The stability of the pyridine ring means that fragmentation will likely initiate from the ethylamino substituent.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Causality in Fragmentation:

-

Loss of a Methyl Radical: A common fragmentation pathway for ethylamines is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable iminium cation at m/z = 132. This is often a major fragment ion.

-

Loss of Ethene: A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the pyridine ring, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da). This would result in an ion at m/z = 119.

Protocol for LC-MS (ESI) Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

LC Method:

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive ESI mode to generate [M+H]⁺ ions.

-

Mass Range: Scan from m/z 50 to 500.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 148) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and protocols outlined in this guide establish a comprehensive framework for the unambiguous characterization of this compound, ensuring the scientific integrity required for its use in advanced research and development applications. By understanding the causality behind the spectral data, researchers can confidently verify the identity, purity, and structure of their materials, paving the way for further discovery.

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024). Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. Available at: [Link]

-

2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. National Institutes of Health. (2009). Available at: [Link]

-

Chemical structures and electron ionization mass spectra of nicotine and cotinine. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. (2003). Available at: [Link]

Sources

The Nicotinonitrile Core: A Versatile Scaffold for Unlocking Future Research Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold has firmly established itself as a "privileged" structure in contemporary chemical and biological sciences. Its inherent electronic properties, synthetic tractability, and capacity for diverse molecular interactions have propelled its derivatives to the forefront of various research and development endeavors. This technical guide provides a comprehensive exploration of promising research avenues for nicotinonitrile derivatives, moving beyond established applications to illuminate untapped potential. We will delve into the nuanced causality behind experimental designs, present actionable protocols, and synthesize data to empower researchers in medicinal chemistry, agrochemicals, and materials science to pioneer the next generation of nicotinonitrile-based innovations.

Introduction: The Enduring Appeal of the Nicotinonitrile Moiety

Nicotinonitrile, a simple heterocyclic compound, belies a remarkable chemical versatility. The pyridine ring offers a robust framework amenable to a wide array of substitution patterns, while the nitrile group, a potent electron-withdrawing moiety, profoundly influences the molecule's reactivity and biological interactions. This unique combination has led to the successful development of numerous commercial products, including the anticancer drugs bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1][2][3] The continued exploration of this scaffold is driven by its proven success and the vast, yet to be explored, chemical space it occupies.

This guide will illuminate key underexplored research territories for nicotinonitrile derivatives, providing both the strategic "why" and the practical "how" to inspire and facilitate future investigations.

Medicinal Chemistry: Beyond the Current Paradigm

The impact of nicotinonitrile derivatives in medicine is undisputed. However, significant opportunities exist to expand their therapeutic reach.

Kinase Inhibitors: Targeting Novel Oncogenic Pathways

While nicotinonitrile-based kinase inhibitors are known, a vast landscape of the human kinome remains untargeted. A particularly promising area is the development of selective inhibitors for kinases implicated in cancer cell survival and proliferation.

Promising Research Area: PIM Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[2][4][5] They play a crucial role in cell cycle progression, apoptosis, and drug resistance. Nicotinonitrile derivatives have shown significant potential as potent PIM-1 kinase inhibitors.[4][6][7]

-

Causality of Experimental Choices: The design of PIM kinase inhibitors often involves creating structures that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. The nicotinonitrile scaffold is an excellent starting point due to its ability to be functionalized with various substituents that can be tailored to fit the specific contours of the PIM kinase active site.

-

Future Research Directions:

-

Pan-PIM Inhibition: Developing derivatives that can inhibit all three PIM isoforms to overcome potential resistance mechanisms.

-

Covalent Inhibition: Designing nicotinonitrile derivatives with reactive moieties that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged therapeutic effect.

-

Targeted Delivery: Conjugating potent PIM inhibitors to tumor-targeting ligands to enhance their efficacy and reduce off-target toxicity.

-

Table 1: Inhibitory Activity of Selected Nicotinonitrile Derivatives against PIM-1 Kinase

| Compound | IC50 (nM) | Target Cell Line | Reference |

| Compound 7b | 18.9 | PC-3 (Prostate Cancer) | [4] |

| Compound 4k | 21.2 | PC-3 (Prostate Cancer) | [4] |

| Compound 8e | ≤ 280 (against all PIM isoforms) | HepG2 (Liver Cancer) | [2][5] |

Neurodegenerative Diseases: A New Therapeutic Frontier

Emerging evidence suggests that nicotinic acetylcholine receptor (nAChR) modulation can be neuroprotective.[8][9][10][11] Nicotinamide, a related compound, has shown protective effects against oxidative stress and mitochondrial dysfunction, key pathological features of neurodegenerative diseases.[12] This opens up an exciting, underexplored avenue for nicotinonitrile derivatives.

Promising Research Area: Development of nAChR Modulators for Alzheimer's and Parkinson's Disease

-

Scientific Rationale: Nicotinonitrile derivatives can be designed to selectively interact with specific nAChR subtypes, such as the α7 subtype, which is implicated in cognitive function and neuroprotection.[9] By acting as agonists or positive allosteric modulators, these compounds could enhance cholinergic signaling, which is diminished in Alzheimer's disease, and protect neurons from amyloid-beta toxicity and other insults.

-

Proposed Research Workflow:

-

Library Synthesis: Synthesize a focused library of nicotinonitrile derivatives with varying substituents to modulate their electronic and steric properties.

-

In Vitro Screening: Screen the library for activity on different nAChR subtypes using cell-based assays.

-

Neuroprotection Assays: Evaluate the most promising candidates in neuronal cell culture models of Alzheimer's and Parkinson's disease for their ability to protect against neurotoxicity.

-

In Vivo Studies: Test the lead compounds in animal models of neurodegeneration to assess their effects on cognitive function and neuropathology.

-

Caption: A streamlined workflow for the discovery of neuroprotective nicotinonitrile derivatives.

Antimicrobial and Antiviral Applications

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinonitrile derivatives have demonstrated promising antibacterial and antiviral activities.[13][14][15][16][17][18]

Promising Research Area: Broad-Spectrum Antiviral Agents

-

Rationale: The structural diversity achievable with the nicotinonitrile scaffold allows for the design of compounds that can interfere with various stages of the viral life cycle, such as entry, replication, and assembly. This provides an opportunity to develop broad-spectrum antivirals effective against a range of viruses.

-

Experimental Approach:

-

Target Selection: Identify conserved viral enzymes or proteins as targets.

-

Structure-Based Design: Use computational modeling to design nicotinonitrile derivatives that can bind to the active site of the target protein.

-

Antiviral Assays: Evaluate the synthesized compounds in cell-based assays against a panel of viruses.

-

Mechanism of Action Studies: Investigate the mode of action of the most potent compounds to understand how they inhibit viral replication.

-

Agrochemicals: Cultivating a New Generation of Crop Protection

Nicotinonitrile derivatives have already made their mark in the agrochemical industry.[19][20][21] However, there is considerable scope for the development of more effective and environmentally benign crop protection agents.

Herbicides with Novel Modes of Action

The evolution of herbicide-resistant weeds is a major threat to global food security. There is an urgent need for herbicides with new modes of action.

Promising Research Area: Inhibition of Plant-Specific Enzymes

-

Scientific Rationale: By targeting enzymes that are essential for plant growth but absent in animals, it is possible to develop herbicides with high selectivity and low toxicity to non-target organisms. The nicotinonitrile scaffold can be elaborated to create potent inhibitors of such enzymes.

-

Example Target: Acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microbes.

Insecticides with Improved Safety Profiles

Neonicotinoid insecticides, which contain a pyridine ring, have been highly effective but have also faced scrutiny due to their impact on pollinators.[20][22][23]

Promising Research Area: Selective Insect nAChR Modulators

-

Opportunity: Design nicotinonitrile derivatives that selectively target insect nAChRs over their vertebrate counterparts. This can be achieved by exploiting the structural differences between insect and mammalian nAChRs. This approach could lead to the development of a new generation of insecticides with improved safety profiles for non-target species.

Materials Science: Engineering Novel Functional Materials

The unique electronic and photophysical properties of nicotinonitrile derivatives make them attractive candidates for a range of materials science applications.[24][25][26]

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue emitters remains a key challenge in OLED technology.[27][28][29][30]

Promising Research Area: Multifunctional Blue Fluorophores

-

Rationale: Nicotinonitrile derivatives can be designed to function as both highly efficient blue fluorescent emitters and as hosts for phosphorescent dopants in hybrid white OLEDs (WOLEDs).[7] The electron-accepting nature of the nicotinonitrile group can be balanced with electron-donating moieties to tune the emission color and improve charge transport properties.

Caption: A typical multilayer structure of an Organic Light-Emitting Diode (OLED).

Corrosion Inhibitors

The prevention of metal corrosion is of immense economic and safety importance. Nicotinonitrile derivatives have shown promise as effective corrosion inhibitors for various metals and alloys.[4][5][6][15][22]

Promising Research Area: Eco-Friendly Corrosion Inhibitors for Acidic Environments

-

Mechanism: Nicotinonitrile derivatives can adsorb onto the metal surface through the nitrogen and sulfur atoms (if present) and the pi-electrons of the aromatic ring, forming a protective film that isolates the metal from the corrosive medium.[5][6]

-

Research Focus: The development of water-soluble and biodegradable nicotinonitrile derivatives to replace toxic and environmentally harmful corrosion inhibitors.

Novel Synthetic Methodologies

The exploration of the full potential of nicotinonitrile derivatives is intrinsically linked to the development of efficient and versatile synthetic methods.

Multicomponent Reactions (MCRs)

MCRs offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step.[31][32][33][34][35]

Promising Research Area: Development of Novel MCRs for Nicotinonitrile Synthesis

-

Opportunity: The design of new MCRs that allow for the introduction of diverse functional groups and stereocenters into the nicotinonitrile scaffold will be crucial for generating novel compound libraries for biological screening and materials development.

Flow Chemistry and Automation

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access novel reaction conditions.

Promising Research Area: Automated Synthesis of Nicotinonitrile Libraries

-

Impact: Combining flow chemistry with automated purification and analysis would enable the rapid synthesis and screening of large libraries of nicotinonitrile derivatives, accelerating the discovery of new bioactive compounds and functional materials.

Detailed Experimental Protocols

To facilitate research in this area, we provide two detailed, field-proven protocols.

Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile[9][13][24][33][37]

This protocol describes a one-pot, four-component reaction to synthesize a key class of nicotinonitrile derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Acetophenone derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde, acetophenone derivative, malononitrile, and ammonium acetate in ethanol.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with constant stirring.

-

The precipitated solid is filtered, washed with water, and then with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile.

-

Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[1][2][14][17][32]

This protocol outlines a luminescent assay to determine the IC50 of a test compound against PIM-1 kinase.

Materials:

-

PIM-1 Kinase

-

Kinase substrate (e.g., S6Ktide)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (nicotinonitrile derivative)

-

384-well plate

Procedure:

-

Prepare serial dilutions of the test compound in a suitable buffer containing DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (control).

-

Add 2 µL of PIM-1 kinase to each well.

-

Add 2 µL of a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Caption: Workflow for the ADP-Glo™ PIM-1 Kinase Inhibition Assay.

Conclusion: Charting the Course for Future Discoveries

The nicotinonitrile scaffold is a testament to the power of a well-chosen chemical core. Its journey from a simple heterocycle to a cornerstone of blockbuster drugs and advanced materials is far from over. The research areas outlined in this guide represent just a fraction of the untapped potential of nicotinonitrile derivatives. By embracing innovative synthetic strategies and exploring novel biological targets and material applications, the scientific community is poised to unlock a new chapter of discoveries built upon this remarkable molecular framework. The path forward requires a multidisciplinary approach, combining the insights of synthetic chemists, biologists, and materials scientists to fully realize the promise held within the nicotinonitrile core.

References

-

Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

-

Abou-khatwa, S. S., et al. (2022). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. Bioorganic Chemistry, 128, 106126. [Link]

-

Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). PubMed. [Link]

- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.

-

Zemali, D., Ouahrani, M. R., & Nacer, S. N. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. European Journal of Biological Research, 12(3), 207-215. [Link]

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). ResearchGate. [Link]

-

Zemali, D., Ouahrani, M. R., & Nacer, S. N. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. CORE. [Link]

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025). ResearchGate. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

-

Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium. (n.d.). Frontiers. [Link]

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.

-

Recent advances in multi-component reactions and their mechanistic insights: a triennium review. (2021). Organic Chemistry Frontiers. [Link]

- NICOTINIC ACID DERIVATIVE AND HERBICIDE. (n.d.).

- Tomizawa, M., & Casida, J. E. (2001). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. British Journal of Pharmacology, 133(8), 1235-1242.

- Kihara, T., Shimohama, S., & Akaike, A. (2004). Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. Brain Research Reviews, 44(2-3), 153-162.

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health. [Link]

- Rennie, G., & Chalasani, K. (2016). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Genomics, 17(4), 367-379.

- Malinakova, H. C. (2015). Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Reports in Organic Chemistry, 5, 69-86.

- Gotti, C., Zoli, M., & Clementi, F. (2006). Nicotinic Receptors in Neurodegeneration. CNS & Neurological Disorders - Drug Targets, 5(4), 455-470.

-

General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate. [Link]

- Biggs-Houck, J. E., Younai, A., & Shaw, J. T. (2010). Recent advances in multicomponent reactions for diversity-oriented synthesis. Current Opinion in Chemical Biology, 14(3), 371-382.

-

Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). MDPI. [Link]

- Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6437-6445.

- Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in Pharmacological Sciences, 22(11), 573-580.

-

Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022). National Institutes of Health. [Link]

- Nicotinic acid derivative and herbicide. (n.d.).

- Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 128.

- Kihara, T., & Shimohama, S. (2013). Enhancement of Nicotinic Receptors Alleviates Cytotoxicity in Neurological Disease Models. Journal of Alzheimer's Disease, 33(s1), S139-S147.

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health. [Link]

- Kanne, D. B., Dick, R. A., Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. Chemical Research in Toxicology, 18(9), 1479-1484.

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (n.d.). National Institutes of Health. [Link]

-

Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). PubMed. [Link]

-

Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). (n.d.). PubMed. [Link]

- Dell'Agli, M., et al. (2008). Potent inhibition of human phosphodiesterase-5 by icariin derivatives.

-

PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. (n.d.). [Source]. [Link]

-

Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (n.d.). National Institutes of Health. [Link]

-

Organic light emitting diodes (OLED): new limits to efficiency. (n.d.). CNR. [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2024). PubMed. [Link]

-

Open PDF. (n.d.). DTIC. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices - 北京理工大学 [pure.bit.edu.cn]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. repository.rit.edu [repository.rit.edu]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel eco-friendly nicotinonitrile derivative as a corrosion inhibitor for carbon steel: Synthesis, inhibitive efficien… [ouci.dntb.gov.ua]

- 23. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. researchgate.net [researchgate.net]

- 27. imrpress.com [imrpress.com]

- 28. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. iris.uniss.it [iris.uniss.it]

- 31. traxtal.com [traxtal.com]

- 32. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 35. researchgate.net [researchgate.net]

Literature review on the discovery of novel cyanopyridines

An In-depth Technical Guide to the Discovery of Novel Cyanopyridines for Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Cyanopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, the cyanopyridine scaffold holds a position of particular importance.[3] This structural motif, characterized by a pyridine ring functionalized with a cyano (-C≡N) group, serves as a versatile and indispensable building block in the synthesis of advanced therapeutic agents.[4][5] The unique electronic properties conferred by the electron-withdrawing nitrile group, combined with the reactivity of the pyridine ring, provide chemists with a powerful tool for constructing complex molecular architectures designed to interact with specific biological targets.[6][7]

Cyanopyridine derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][8] For instance, the 3-cyanopyridine moiety is a key component in Neratinib, an irreversible kinase inhibitor used in the treatment of HER-2-positive breast cancer.[9][10] This wide-ranging bioactivity has fueled continuous and intensive research into the discovery of novel cyanopyridine-based drug candidates. This guide provides a comprehensive overview of the modern strategies employed in the discovery of novel cyanopyridines, focusing on efficient synthetic methodologies, the rationale behind experimental design, and the translation of chemical structures into potent biological activity.

Modern Synthetic Strategies: Efficiency, Atom Economy, and Green Chemistry

The synthesis of highly functionalized pyridine rings has evolved significantly from classical, often harsh, methodologies. Modern drug discovery demands synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally conscious. In the context of cyanopyridines, multi-component reactions (MCRs) and tandem reactions have emerged as powerful and elegant strategies.

Multi-Component Reactions (MCRs): A One-Pot Approach to Complexity

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the reactants into the final structure. This approach is highly valued for its operational simplicity, reduction of waste, and rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyridines, which are crucial intermediates and bioactive molecules in their own right.[8][11]

A prominent example is the four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium salt.[11][12] This method allows for the efficient construction of the polysubstituted cyanopyridine core in a single step.

Causality in Experimental Design: The Choice of Catalyst

The success of an MCR often hinges on the choice of catalyst. While various catalysts, including Lewis acids and basic ionic liquids, have been employed, modern approaches favor heterogeneous and recyclable catalysts to enhance the "green" credentials of the synthesis.[13] Copper nanoparticles supported on charcoal (Cu/C) have proven to be a highly effective, inexpensive, and recyclable catalyst for this transformation.[11][14]

-

Expertise & Experience: The use of a heterogeneous catalyst like Cu/C simplifies product purification immensely. Post-reaction, the catalyst can be removed by simple filtration and reused multiple times with minimal loss of activity, a significant advantage for both laboratory-scale library synthesis and large-scale production.[11] The copper nanoparticles likely facilitate key steps in the reaction cascade, such as Knoevenagel condensation and subsequent cyclization, by acting as a Lewis acid and promoting the necessary bond formations under milder conditions than uncatalyzed reactions.

The workflow for a typical MCR-based discovery of novel cyanopyridines is outlined below.

Caption: High-level workflow for the discovery of novel cyanopyridines.

Tandem Reactions: Maximizing Atom Economy

Tandem (or cascade) reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, represent the pinnacle of synthetic efficiency. A novel tandem reaction has been developed for synthesizing 3-cyanopyridine derivatives from benzopyranonitriles and pyrrolidines with 100% atom economy.[15] This metal-free approach, promoted by a simple base like sodium hydroxide, is not only environmentally friendly but also produces high yields of multifunctional products.[15] Such strategies are at the forefront of modern organic synthesis, providing rapid access to complex molecules from simple precursors.

Case Study: Cyanopyridines as Potent Anticancer Agents

The true value of discovering novel cyanopyridines lies in their therapeutic potential. They have emerged as promising candidates for anticancer drug development, often acting as inhibitors of key signaling proteins like kinases or modulators of apoptosis-related pathways.[1][9][16]

Targeting Kinase Signaling Pathways

Receptor tyrosine kinases like VEGFR-2 and HER-2 are critical regulators of cell proliferation and angiogenesis and are often dysregulated in cancer. Designing inhibitors for these kinases is a clinically validated strategy. Novel cyanopyridone derivatives have been synthesized and identified as potent dual inhibitors of both VEGFR-2 and HER-2.[9][10]

Caption: Mechanism of action for a cyanopyridine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis

Following the initial discovery of a "hit" compound, the next critical phase is lead optimization, guided by SAR studies. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for potency and selectivity. For example, in a series of novel cyanopyridones tested against breast (MCF-7) and liver (HepG2) cancer cell lines, specific substitutions on the phenyl ring attached to the pyridone core were found to dramatically influence cytotoxic activity.[9]

| Compound | R Group (Substitution on Phenyl Ring) | IC₅₀ vs. MCF-7 (µM)[9] | IC₅₀ vs. HepG2 (µM)[9] |

| 5a | H (Unsubstituted) | 1.77 ± 0.10 | 2.71 ± 0.15 |

| 5b | 4-Cl | 4.35 ± 0.23 | 6.70 ± 0.36 |

| 5d | 2,4-diCl | 2.50 ± 0.13 | 4.11 ± 0.22 |

| 5e | 4-OCH₃ | 1.39 ± 0.08 | 1.99 ± 0.11 |

| 5f | 4-F | 3.16 ± 0.17 | 5.23 ± 0.28 |

| Taxol (Ref.) | N/A | 3.25 ± 0.17 | 4.38 ± 0.24 |

-

Field-Proven Insight: The data clearly indicate that an unsubstituted phenyl ring (5a) or one with a 4-methoxy group (5e) results in the highest potency against both cell lines, even surpassing the reference drug, Taxol.[9] This suggests that the electronic and steric properties at this position are critical for target engagement. The introduction of halogen atoms (5b, 5d, 5f) generally leads to a decrease in activity. This quantitative SAR provides a clear roadmap for designing the next generation of compounds, perhaps by exploring other small, electron-donating groups at the 4-position.

Experimental Protocols: A Self-Validating System

Providing a reproducible and trustworthy protocol is paramount. The following section details a representative, field-proven method for the synthesis of 2-amino-3-cyanopyridine derivatives, incorporating self-validating checkpoints.

Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile

This protocol is adapted from established multi-component reaction methodologies.[11][12]

1. Materials and Reagents:

-

4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

Acetophenone (1.0 mmol, 120.1 mg)

-

Malononitrile (1.5 mmol, 99.1 mg)

-

Ammonium acetate (2.0 mmol, 154.2 mg)

-

Copper-on-charcoal nanocatalyst (Cu/C, 2.0 mol%)

-

Acetonitrile (2.0 mL)

-

Hot Ethanol

-

Ethyl acetate and n-hexane (for TLC and chromatography)

-

Celite

2. Reaction Setup and Execution:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the Cu/C nanocatalyst (2.0 mol%).

-

Add acetonitrile (2.0 mL) to the flask.

-

Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

3. Self-Validating Checkpoint: Reaction Monitoring

-

Causality: It is crucial to monitor the reaction to determine the point of completion and avoid the formation of side products from prolonged heating. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

-

Procedure: Every 30 minutes, take a small aliquot of the reaction mixture using a capillary tube and spot it on a silica gel TLC plate. Elute the plate using a solvent system (e.g., n-hexane/ethyl acetate, 10:1). Visualize the spots under a UV lamp. The reaction is complete when the starting material spots (aldehyde and ketone) have disappeared and a new, more polar product spot is dominant.

4. Workup and Purification:

-

Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Catalyst Recovery: Filter the reaction mixture through a small pad of Celite to remove the heterogeneous Cu/C catalyst. Wash the pad with hot ethanol (3 x 10 mL) to ensure all the product is collected. The recovered catalyst can be dried under vacuum and stored for reuse.[11]

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude residue should be purified by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate to afford the pure product.

5. Structural Validation:

-

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, such as:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

FT-IR Spectroscopy: To identify key functional groups, such as the characteristic sharp peak for the nitrile (-C≡N) group around 2220 cm⁻¹.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Conclusion and Future Directions

The discovery of novel cyanopyridines continues to be a vibrant and highly productive area of research in medicinal chemistry. The shift towards strategic, efficient, and sustainable synthetic methods like multi-component and tandem reactions allows for the rapid generation and evaluation of diverse chemical libraries. Through rigorous SAR analysis and a deep understanding of the underlying biology, these versatile scaffolds are continually being transformed into potent and selective modulators of disease-relevant targets. Future efforts will likely focus on leveraging computational tools for more predictive compound design, exploring novel catalytic systems to further enhance synthetic efficiency, and expanding the application of cyanopyridines to new therapeutic areas. The cyanopyridine core, with its proven track record and synthetic tractability, is set to remain a privileged structure in the ongoing quest for new medicines.

References

- Title: Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PMC Source: NIH URL

- Source: Ningbo Inno Pharmchem Co., Ltd.

- Title: Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal Source: ResearchGate URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: A review: Biological activities of novel cyanopyridine derivatives Source: PubMed URL

- Title: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal Source: SciELO URL

- Title: (PDF)

- Title: Cyanopyridine derivatives: Significance and symbolism Source: ScienceDirect URL

- Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC Source: PubMed Central URL

- Title: Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC Source: NIH URL

- Source: Green Chemistry (RSC Publishing)

- Title: Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers Source: MDPI URL

- Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent Source: Semantic Scholar URL

- Title: CN103467370A - Synthesis method of cyanopyridine and derivatives thereof Source: Google Patents URL

- Title: Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations Source: NIH URL

- Title: Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: ACS Omega URL

- Title: Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC Source: NIH URL

- Title: Structure of cyanopyridine. Different biological activities displayed...

- Title: 4-Cyanopyridine synthesis Source: ChemicalBook URL

- Title: Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation | Request PDF Source: ResearchGate URL

- Source: Ningbo Inno Pharmchem Co., Ltd.

- Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies Source: MDPI URL

- Title: Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study Source: Journal of the American Chemical Society URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors Source: NIH URL

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for 2-(Ethylamino)nicotinonitrile

An In-depth Technical Guide to the Health and Safety of 2-(Ethylamino)nicotinonitrile

This guide provides comprehensive health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical utility in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Accurate identification is critical for safety.

Synonyms: 2-(Ethylamino)-3-cyanopyridine, 2-(Ethylamino)-3-pyridinecarbonitrile[2] Molecular Formula: C₈H₉N₃[2] Molecular Weight: 147.18 g/mol [2]

| Property | Value | Source |

| CAS Number | 52583-89-8 | [2][3] |

| Melting Point | 83-86°C | [2] |

| Density | 1.10 g/cm³ | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Note on CAS Numbers: Multiple CAS numbers appear for similar compounds in various databases. Researchers should always verify the CAS number associated with their specific reagent. This guide focuses on CAS 52583-89-8.

Hazard Identification and GHS Classification